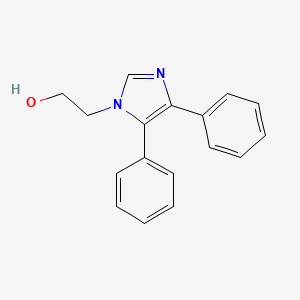
2-(4,5-Diphenyl-1H-imidazol-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxyethyl-4,5-diphenylimidazol is a heterocyclic compound featuring an imidazole ring substituted with hydroxyethyl and diphenyl groups. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxyethyl-4,5-diphenylimidazol can be synthesized by passing ethylene oxide into a boiling alcoholic solution of 4,5-diphenylimidazole, optionally in the presence of a catalyst . This method ensures the formation of the hydroxyethyl group on the imidazole ring.
Industrial Production Methods: The industrial production of 1-Hydroxyethyl-4,5-diphenylimidazol typically involves the same synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxyethyl-4,5-diphenylimidazol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Hydroxyethyl-4,5-diphenylimidazol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-histaminic properties.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism by which 1-Hydroxyethyl-4,5-diphenylimidazol exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anti-inflammatory action is attributed to the inhibition of pro-inflammatory enzymes and pathways . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity.
Comparison with Similar Compounds
4,5-Diphenylimidazole: Lacks the hydroxyethyl group but shares the imidazole core.
1-Hydroxyethyl-2-phenylimidazole: Similar structure but with different substitution patterns.
Uniqueness: 1-Hydroxyethyl-4,5-diphenylimidazol is unique due to the presence of both hydroxyethyl and diphenyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility and effectiveness in various applications compared to its analogs.
Properties
CAS No. |
3945-79-7 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-(4,5-diphenylimidazol-1-yl)ethanol |
InChI |
InChI=1S/C17H16N2O/c20-12-11-19-13-18-16(14-7-3-1-4-8-14)17(19)15-9-5-2-6-10-15/h1-10,13,20H,11-12H2 |
InChI Key |
UTNSECBPFCRGBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CCO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


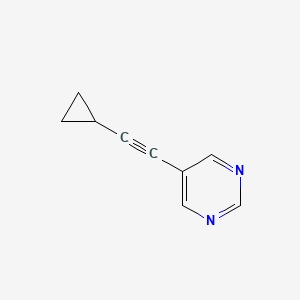
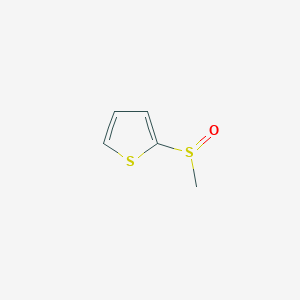
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B14127912.png)
![5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B14127920.png)
![(1R,5S)-3-tert-butyl 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/structure/B14127925.png)
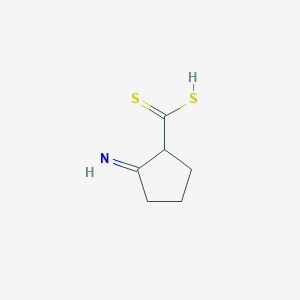
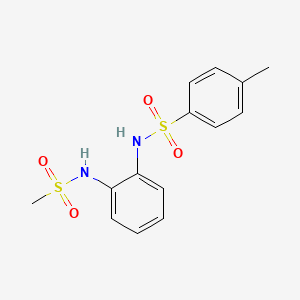
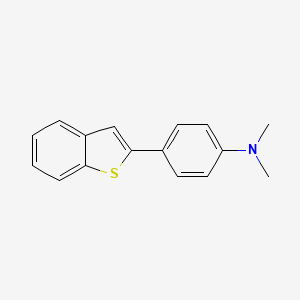

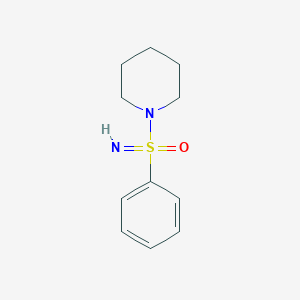
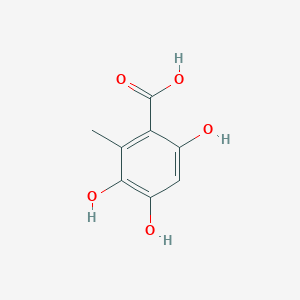

![1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid](/img/structure/B14127983.png)
![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14127996.png)
